Fulacimstat: A Technical Guide to its Mechanism of Action
Fulacimstat: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulacimstat (BAY 1142524) is a potent, selective, and orally available inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2][3][4][5] Initially investigated for its potential to reduce adverse cardiac remodeling following myocardial infarction, Fulacimstat's development in this area was halted due to a lack of efficacy in clinical trials.[3][4][5][6][7] However, recent discoveries have illuminated a novel role for chymase in thrombosis, sparking renewed interest in Fulacimstat as a potential profibrinolytic agent with a low bleeding risk.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of Fulacimstat, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways and experimental workflows.
Core Mechanism of Action: Chymase Inhibition
Fulacimstat functions as a competitive inhibitor of chymase.[1] Crystallographic analysis of Fulacimstat complexed with human chymase reveals that its indane moiety binds within the S1 pocket of the enzyme, a key determinant of its high affinity.[8] This binding is further stabilized by hydrogen bonds with Gly216 and Lys192, as well as a network of water-mediated hydrogen bonds in the S4 subsite.[8] By occupying the active site, Fulacimstat prevents the access of chymase's natural substrates, thereby inhibiting its enzymatic activity.
Signaling Pathway of Chymase Action and Fulacimstat Inhibition
The following diagram illustrates the established signaling pathway of chymase and the point of intervention by Fulacimstat.
Caption: Mechanism of chymase action and Fulacimstat inhibition.
Quantitative Data
The inhibitory activity and selectivity of Fulacimstat have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Fulacimstat
| Enzyme Target | Species | IC50 (nM) |
| Chymase | Human | 4[1][2] |
| Chymase | Hamster | 3[1][2] |
| Chymase | Dog | 8[1] |
| Cathepsin G | Human | 140[1] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antifibrotic Effects of Fulacimstat in a Hamster Model
| Treatment Group | Dose | Cardiac Fibrosis (%) |
| Isoprenaline-induced | - | 24.4 ± 1.8 |
| Fulacimstat | 1 mg/kg | 16.4 ± 1.2 |
| Fulacimstat | 3 mg/kg | 12.4 ± 1.3 |
| Fulacimstat | 10 mg/kg | 10.9 ± 1.4 |
| Enalapril (comparator) | 20 mg/kg | 17.7 ± 1.5 |
Data presented as mean ± standard error of the mean (SEM).[2]
Experimental Protocols
Biochemical Chymase Activity Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of Fulacimstat.
Caption: Workflow for the in vitro chymase activity assay.
Detailed Methodology:
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Reagents: Recombinant human, hamster, or dog chymase is used. The peptidic substrate used is Abz-HPFHL-Lys(Dnp)-NH2.[1]
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Procedure: Pooled human liver microsomes are incubated with CYP isoform-selective marker substrates in the presence or absence of Fulacimstat.[1]
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Assay: The enzymatic assays are conducted with the recombinant chymases. Fulacimstat is tested in a dose-response manner.
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Data Analysis: Chymase activity is measured as the fluorescence intensity of the cleaved peptidic substrate. The percentage of activity observed in the absence of the inhibitor is calculated. IC50 values are determined from the resulting dose-response curves.[1]
Isoprenaline-Induced Cardiac Fibrosis Model in Hamsters
This in vivo protocol was used to assess the antifibrotic effects of Fulacimstat.
Caption: Workflow for the in vivo cardiac fibrosis model.
Detailed Methodology:
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Model Induction: Cardiac fibrosis is induced in hamsters using isoprenaline.[2]
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Treatment: Animals are treated with Fulacimstat at doses of 1, 3, and 10 mg/kg or with enalapril at 20 mg/kg.[2]
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Outcome Measurement: After the treatment period, the hearts are excised, and the fibrotic area is quantified.
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Cardiac Function: In some studies, cardiac function is also assessed, including end-diastolic pressure and contractility. Treatment with Fulacimstat at 10 mg/kg was shown to significantly reduce the end-diastolic pressure compared to placebo (13.2±1.4 mmHg vs. 19.3±2 mmHg) without affecting blood pressure or heart rate.[2]
Selectivity and Safety Profile
Fulacimstat demonstrates high selectivity for chymase. When tested against 19 other related serine proteases, including several involved in the coagulation system, it showed no relevant inhibitory activity, with the exception of human cathepsin G (IC50 of 140 nM), for which it is 35-fold less potent.[1] Furthermore, in a panel of 73 pharmacologically relevant targets, Fulacimstat did not show significant interference up to a concentration of 10 µM.[1] In vitro studies on cytochrome P450 (CYP) isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) indicated a weak inhibitory potential.[1]
Clinical trials in humans have shown that Fulacimstat is safe and well-tolerated at various doses.[6][7] There were no clinically relevant effects on vital signs or potassium levels compared to placebo.[6]
Conclusion and Future Directions
Fulacimstat is a well-characterized, potent, and selective chymase inhibitor. While its initial development for cardiac remodeling did not meet clinical endpoints, the discovery of chymase's role in inactivating plasmin within fibrin-rich clots has opened a promising new therapeutic avenue.[1][5][8][9] The profibrinolytic potential of chymase inhibition, with a potentially lower risk of bleeding compared to current thrombolytic agents, positions Fulacimstat as a candidate for further investigation in the treatment of thrombotic diseases such as stroke, pulmonary embolism, and deep vein thrombosis.[1][3][4][5] The comprehensive preclinical data and established safety profile of Fulacimstat provide a strong foundation for its repurposing in these indications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chymase Inhibitors(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of the Chymase Inhibitor Fulacimstat in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the chymase inhibitor fulacimstat on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
